
3,4-Dimethoxyphenyl 3-methoxyphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of two methoxy groups on the phenyl ring and an ester linkage between the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 3-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphenyl 3-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the formation of 3,4-dimethoxyphenylacetic acid and 3-methoxyphenol. These products can further participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of an ester.
3,4-Dimethoxyphenylpropanoic acid: Similar structure with a propanoic acid group instead of an acetate.
Uniqueness
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity. Its dual methoxy substitution pattern also contributes to its unique properties compared to other phenylacetates .
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O5/c1-19-13-6-4-5-12(9-13)10-17(18)22-14-7-8-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
AIIMMPRHKNZUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


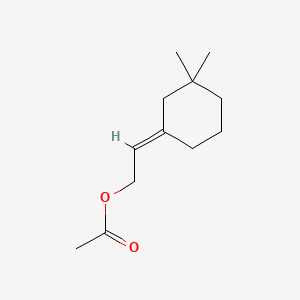
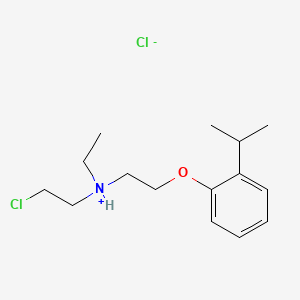

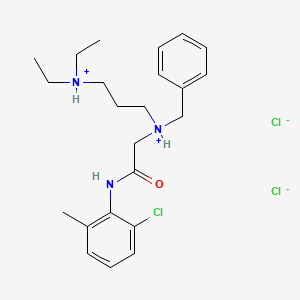
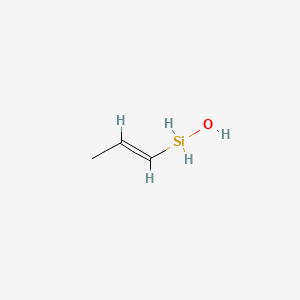
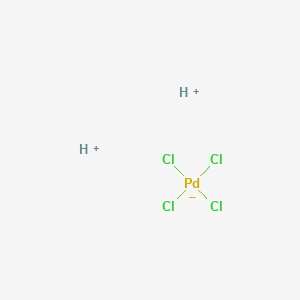
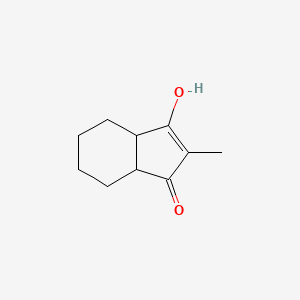
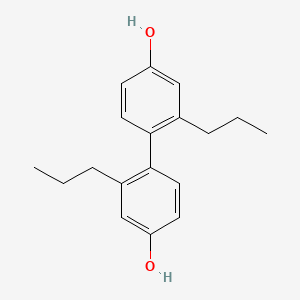
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
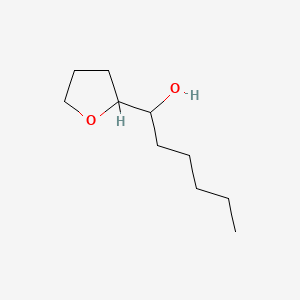
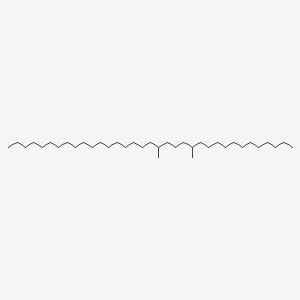
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
